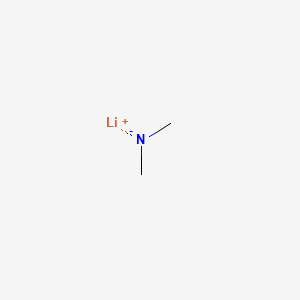
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
説明
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, also known as PTZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTZPA is a triazole derivative that has been synthesized through various methods and has shown promising results in scientific studies.
科学的研究の応用
Ruthenium-Catalyzed Cycloadditions
1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine demonstrates significance in organic synthesis, particularly in [3 + 2]-cycloadditions catalyzed by ruthenium. This process leads to the formation of 1,4,5-trisubstituted-1,2,3-triazoles, showcasing the compound's utility in creating structurally diverse triazoles with potential applications in drug development and materials science (Majireck & Weinreb, 2006).
Organic Light-Emitting Diodes (OLEDs)
In the development of OLEDs, derivatives of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine have been employed as host materials. These derivatives exhibit excellent thermal stability and solubility, crucial for fabricating efficient phosphorescent OLEDs through solution processing. The enhanced performance of these materials in OLEDs underscores their potential in improving display and lighting technologies (Ge et al., 2008).
Protective Group for Secondary Amines
The compound serves as a protective group for secondary amines, compatible with various chemical conditions. This application is vital in synthetic chemistry, enabling complex molecule construction by protecting sensitive amine groups during reactions. The phenyldiazenyl group derived from 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine showcases adaptability in synthesis processes, facilitating the generation and manipulation of amine-containing compounds (Lazny et al., 2001).
Ni(II) Complexes
The compound's derivatives have been studied for their role in forming Ni(II) complexes with click-derived triazole ligands. These studies provide insights into the electronic structures and coordination chemistry of Ni(II), contributing to the understanding of metal-ligand interactions and their implications in catalysis and material sciences (Schweinfurth et al., 2013).
Synthesis of Triazolo-Thiadiazinyl-Pyrazol-5-amines
An efficient synthesis method involving 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine for creating triazolo-thiadiazinyl-pyrazol-5-amines showcases the compound's utility in generating novel molecules. This process highlights the compound's role in expanding the chemical space for potential pharmaceuticals and agrochemicals (Sujatha et al., 2018).
特性
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15/h1-5,8-9,11H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAOJMXDYLVVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406748 | |
| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine | |
CAS RN |
883291-44-9 | |
| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)
